Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 is an eight-membered oligopeptide consisting of Asp, Tyr, Met, Gly, Trp, Met, As and Phe-NH2 residues joined in sequence. It has a role as a human metabolite, a rat metabolite and a mouse metabolite. It is an oligopeptide and a peptidyl amide.
Brand Name: Vulcanchem
CAS No.: 25679-24-7
VCID: VC20743657
InChI: InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
SMILES: CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
Molecular Formula: C49H62N10O13S2
Molecular Weight: 1063.2 g/mol

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2

CAS No.: 25679-24-7

VCID: VC20743657

Molecular Formula: C49H62N10O13S2

Molecular Weight: 1063.2 g/mol

* For research use only. Not for human or veterinary use.

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 - 25679-24-7

Description

Molecular Formula and Weight

  • Molecular Formula: C45H58N9O10S2

  • Molecular Weight: 1063.2 g/mol .

Structural Representation

The compound can be represented in both 2D and 3D structures, although conformer generation for the 3D structure is complex due to the number of atoms and flexibility involved.

Biological Significance

Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has been identified as a metabolite in humans, rats, and mice. Its biological functions include acting as a peptide hormone that influences various physiological processes such as digestion and satiety by interacting with specific receptors in the gastrointestinal tract.

Synthesis and Characterization

Research indicates that the synthesis of this oligopeptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS). The steps typically involve:

  • Resin Loading: The initial amino acid is attached to a solid resin.

  • Deprotection and Coupling: The protecting group on the amino acid is removed, followed by coupling the next amino acid using reagents like HBTU.

Functional Studies

Studies have shown that Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 exhibits specific receptor binding characteristics. It acts as an agonist for CCKB receptors but does not exhibit activity at CCKA receptors, indicating its selective biological activity .

Comparative Analysis

The following table summarizes key properties of Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 compared to related compounds:

PropertyAsp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2CCK-8 (Sulfated)
Molecular Weight1063.2 g/mol~1143 g/mol
SequenceDYMGWMDFDYWGWMDF
Receptor ActivityCCKB AgonistCCKA/B Agonist
Biological RoleMetabolite in humans and rodentsHormonal peptide

Applications

Due to its biological activity, Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 has potential applications in:

  • Pharmaceutical Research: Investigating its role in gastrointestinal disorders.

  • Biochemical Studies: Understanding peptide hormone interactions and mechanisms.

CAS No. 25679-24-7
Product Name Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
Molecular Formula C49H62N10O13S2
Molecular Weight 1063.2 g/mol
IUPAC Name (3S,6S)-3-amino-6-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-hydrazinyl-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-7-(4-hydroxyphenyl)-4,5-dioxoheptanoic acid
Standard InChI InChI=1S/C49H62N10O13S2/c1-73-18-16-34(46(69)56-36(20-28-12-14-30(60)15-13-28)44(67)43(66)32(50)23-41(62)63)54-40(61)26-53-45(68)37(22-29-25-52-33-11-7-6-10-31(29)33)57-47(70)35(17-19-74-2)55-48(71)38(24-42(64)65)58-49(72)39(59-51)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,52,59-60H,16-24,26,50-51H2,1-2H3,(H,53,68)(H,54,61)(H,55,71)(H,56,69)(H,57,70)(H,58,72)(H,62,63)(H,64,65)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
Standard InChIKey ZBTPHEHKAHBSMT-YRVFCXMDSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)[C@H](CC(=O)O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NN
SMILES CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
Canonical SMILES CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)C(CC(=O)O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NN
Sequence DYMGWMDF
Synonyms des(SO3)CCK-8
desulfated cholecystokinin-8
desulfated sincalide
PubChem Compound 3084441
Last Modified Sep 14 2023

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